molecular formula C10H17NO5S B1205107 (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid

(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid

Cat. No. B1205107
M. Wt: 263.31 g/mol
InChI Key: XVPDSDYVNYOVMP-KXNXZCPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudoephedrine Sulfate is the sulfate salt form of pseudoephedrine, a phenethylamine and a diastereomer of ephedrine with sympathomimetic property. Pseudoephedrine sulfate displaces norepinephrine from storage vesicles in presynaptic neurones, thereby releasing norepinephrine into the neuronal synapses where it stimulates primarily alpha-adrenergic receptors. It also has weak direct agonist activity at alpha- and beta- adrenergic receptors. Receptor stimulation results in vasoconstriction and decreases nasal and sinus congestion.

Scientific Research Applications

Sulfuric Acid in Chemical Warfare Agent Degradation

Sulfuric acid plays a crucial role in the degradation of chemical warfare agents, highlighting its importance in environmental and occupational health safety. The study of its degradation products, including sulfur mustards and nerve agents, focuses on their environmental fate and toxicity, offering critical insights for decontamination processes and the assessment of persistent environmental contaminants (Munro et al., 1999).

Sulfur Utilization in Sustainable Technologies

The review on sulfur utilization emphasizes the exploration of new applications and markets to manage the oversupply and promote sustainability. This includes the development of technologies leveraging sulfur's unique properties for environmental remediation and industrial applications, underscoring the need for innovative approaches to balance supply and demand (Jan-Georg Wagenfeld et al., 2019).

Advances in Sulfur Chemistry for Acid Gas Treatment

The comprehensive review on sulfur chemistry for treating acid gases showcases the advancements in desulfurization processes. This is particularly relevant for reducing sulfur content in fuels to meet environmental standards, highlighting the ongoing efforts to improve the efficiency of sulfur recovery processes and the quality of the recovered sulfur (A. Gupta et al., 2016).

Sulfur Amino Acids and Lipid Metabolism Link

The narrative review discussing the association between sulfur amino acids and lipid metabolism provides evidence of the biochemical linkages that influence health and disease. It suggests the enzyme stearoyl-CoA desaturase-1 (SCD-1) as a potential connector between sulfur amino acid metabolism and the regulation of lipid levels, indicating the complexity of metabolic interactions and their implications for metabolic syndromes (Soraia Poloni et al., 2015).

Plant-Derived Inhibitors of Quorum Sensing

Exploring plant-derived inhibitors targeting AHL-mediated quorum sensing in bacteria points to sulfur-containing compounds as potential anti-infective agents. This research underscores the therapeutic potential of natural products and their sulfur derivatives in combating bacterial virulence and biofilm formation, highlighting the interdisciplinary applications of sulfur compounds in medical and environmental biotechnology (D. Deryabin et al., 2019).

properties

Product Name

(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid

Molecular Formula

C10H17NO5S

Molecular Weight

263.31 g/mol

IUPAC Name

(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid

InChI

InChI=1S/C10H15NO.H2O4S/c1-8(11-2)10(12)9-6-4-3-5-7-9;1-5(2,3)4/h3-8,10-12H,1-2H3;(H2,1,2,3,4)/t8-,10+;/m0./s1

InChI Key

XVPDSDYVNYOVMP-KXNXZCPBSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)NC.OS(=O)(=O)O

SMILES

CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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